(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a biphenyl group attached to a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide typically involves the condensation of 4-biphenylcarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboxamides.
Scientific Research Applications
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(hexan-2-ylidene)hydrazinecarboxamide
- (E)-2-(heptan-2-ylidene)hydrazinecarboxamide
Uniqueness
2-(1-[1,1’-Biphenyl]-4-ylethylidene)hydrazinecarboxamide is unique due to its biphenyl group, which imparts distinct chemical properties and biological activities compared to other hydrazinecarboxamide derivatives. This structural feature enhances its potential as an enzyme inhibitor and its applications in various fields of research.
Properties
Molecular Formula |
C15H15N3O |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[(E)-1-(4-phenylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C15H15N3O/c1-11(17-18-15(16)19)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,1H3,(H3,16,18,19)/b17-11+ |
InChI Key |
NKRRBQLJIIRTRD-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.